(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with an acetylthio group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Substitution Reaction: The acetylthio group is introduced through a substitution reaction, often using acetyl chloride and a thiol compound under basic conditions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing enantioselective synthesis techniques to ensure the desired (2S,4S) configuration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acetyl chloride, thiol compounds, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of a carboxylic acid.
(2S,4S)-4-(acetylthio)-1-ethylpyrrolidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an acetylthio group and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(2S,4S)-4-acetylsulfanyl-1-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(8(11)12)9(2)4-6/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKTIULHQSJER-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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